Silane, trimethyl(tribromomethyl)-
Overview
Description
Silane, trimethyl(tribromomethyl)-, also known by its chemical formula C4H9Br3Si, is an organosilicon compound. It is characterized by the presence of a silicon atom bonded to three methyl groups and one tribromomethyl group. This compound is notable for its applications in organic synthesis and materials science due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, trimethyl(tribromomethyl)- can be synthesized through the bromination of trimethylsilylmethyl compounds. One common method involves the reaction of trimethylsilylmethyl chloride with bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of silane, trimethyl(tribromomethyl)- often involves large-scale bromination processes. These processes utilize specialized reactors and continuous flow systems to handle the reactive bromine and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(tribromomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can be reduced to form silane derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation of the compound can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base to facilitate the substitution process.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Reduction Reactions: Products include silane derivatives with fewer bromine atoms.
Oxidation Reactions: Products include silanol or siloxane derivatives.
Scientific Research Applications
Silane, trimethyl(tribromomethyl)- has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for the preparation of silicon-based biomaterials.
Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems due to its unique reactivity and compatibility with biological systems.
Industry: The compound is used in the production of advanced materials, such as silicon-based polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism of action of silane, trimethyl(tribromomethyl)- involves the reactivity of the tribromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds. The silicon atom in the compound can also participate in various chemical transformations, such as hydrosilylation and cross-coupling reactions, which are facilitated by its ability to stabilize reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: This compound has a similar structure but lacks the tribromomethyl group. It is less reactive and is commonly used as a precursor in the semiconductor industry.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups. It is used in hydrosilylation reactions and as a reducing agent.
Tris(trimethylsilyl)silane: This compound is a powerful reducing agent and is used in radical-based reactions.
Uniqueness
Silane, trimethyl(tribromomethyl)- is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and allows for the introduction of bromine atoms into organic molecules. This makes it a valuable reagent in organic synthesis and materials science.
Properties
IUPAC Name |
trimethyl(tribromomethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCZURMPJRRAHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(Br)(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452325 | |
Record name | Silane, trimethyl(tribromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18142-75-1 | |
Record name | Silane, trimethyl(tribromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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